Trimethylsilyldiazomethane
Overview
Description
Trimethylsilyldiazomethane is a versatile reagent in organic synthesis, known for its applications in various chemical reactions. It is a stable, greenish-yellow liquid that can be isolated by gas chromatography and has been used as a safer, non-explosive, and less-toxic alternative to diazomethane, especially in derivatization reactions for gas chromatography applications .
Synthesis Analysis
The synthesis of trimethylsilyldiazomethane has been achieved through the action of aqueous KOH on nitroso-N-(trimethylsilylmethyl)urea. This method provides a convenient route to the reagent, which is then used in further synthetic applications .
Molecular Structure Analysis
Trimethylsilyldiazomethane's molecular structure allows it to participate in various chemical reactions. Its trimethylsilyl group imparts stability to the diazomethane moiety, facilitating its use in different synthetic contexts without the risks associated with diazomethane .
Chemical Reactions Analysis
This reagent has been employed in a range of chemical reactions, including aziridination of imines, where it adds to N-sulfonyl imines to afford aziridines with high cis stereoselectivities . It is also used in the synthesis of multisubstituted 1,3-butadienes through double addition to alkynylboronates catalyzed by ruthenium . Furthermore, trimethylsilyldiazomethane participates in 1,3-dipolar cycloadditions with alpha,beta-unsaturated esters, leading to various pyrazoline products . The reagent has been compared with ethyl diazoacetate for the metal-catalyzed formation and [2,3] sigmatropic rearrangement of allyl sulfides, showing slightly better yields . Additionally, it reacts with alkyl halides to give α-trimethylsilyldiazoalkanes, which are oxidized to acylsilanes , and with aryl or vinyl ketenes to produce trimethylsilylated styrenes or 1,3-dienes . It is also an efficient reagent for the methylation of carboxylic acids and alcohols in natural products , and for the homologation of ketones to give chain- or ring-homologated ketones .
Physical and Chemical Properties Analysis
Trimethylsilyldiazomethane exhibits properties that make it a valuable reagent in organic synthesis. It is a stable liquid that can be handled more safely than diazomethane, reducing the risks of explosion and toxic exposure. Its reactions often proceed under mild conditions and can yield products in good to excellent yields. The reagent's steric and electronic properties have been investigated to understand its reactivity and selectivity in various chemical transformations .
Scientific Research Applications
1. Preparation of Methyl Esters
Trimethylsilyldiazomethane (TMSCHN2) is utilized in organic synthesis, specifically in the preparation of methyl esters from various carboxylic acids. This process is efficient and offers excellent yields, making TMSCHN2 a valuable reagent in chemical analysis, including gas chromatographic analysis of fatty acids (Hashimoto, Aoyama, & Shioiri, 1981).
2. Aziridination of Imines
TMSCHN2 has been found effective in the aziridination of imines, leading to the formation of aziridines with good yields and high cis stereoselectivities. The silyl group in TMSCHN2 can be substituted, allowing for high selectivity in subsequent chemical reactions (Aggarwal & Ferrara, 2000).
3. Homologation of Ketones
In the presence of boron trifluoride etherate, TMSCHN2 reacts with various ketones to produce homologated ketones. This reaction demonstrates TMSCHN2's utility as a safer alternative to hazardous diazomethane in homologation reactions (Hashimoto, Aoyama, & Shioiri, 1982).
4. Synthesis of Cytotoxic Quinolin-2-ones
TMSCHN2, in the presence of scandium catalysts, promotes the ring expansion of isatins or imino isatins, leading to the efficient production of 3-functionalized quinolin-2-ones. This process is valuable for the synthesis of compounds with potential biological activity, such as in cancer research (Alcaide, Almendros, Aragoncillo, Gómez-Campillos, Arnó, & Domingo, 2012).
5. Methylation of Non-Acidic Alcohols
TMSCHN2 serves as an agent for the methylation of non-acidic alcohols. It provides a practical approach to methylation, avoiding the use of more toxic and explosive diazomethane, which is significant in the study of alkaloids (Coop, Cunningham, & Thatcher, 2006).
6. Derivatization in Gas Chromatography
Trimethylsilyldiazomethane is used for the derivatization of phenols in gas chromatography. It offers a safer and less toxic alternative to diazomethane, with comparable yields and derivatization efficiency (van T Erve, Rautiainen, Robertson, & Luthe, 2010).
Safety And Hazards
Future Directions
Trimethylsilyldiazomethane has been described as a safe, non-explosive, cost-effective, and less-toxic reagent for phenol derivatization in GC applications . It has been used as a reliable, clean, safe, easier to handle, time-saving, and cost-efficient alternative . It has been described as an O-methylation reagent in synthetic organic reactions, including the Arndt-Eistert homologation, O-methylation of carboxylic acids, and even phenols in pure solvents .
properties
IUPAC Name |
diazomethyl(trimethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2Si/c1-7(2,3)4-6-5/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDSBJMLAHVLMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074653 | |
Record name | Silane, (diazomethyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Greenish-yellow liquid; [HSDB] | |
Record name | Trimethylsilyldiazomethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18376 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
96 °C at 775 mm Hg | |
Record name | Trimethylsilyldiazomethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8011 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in most organic solvents, Insoluble in water | |
Record name | Trimethylsilyldiazomethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8011 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Trimethylsilyldiazomethane | |
Color/Form |
Greenish-yellow liquid | |
CAS RN |
18107-18-1 | |
Record name | Trimethylsilyldiazomethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18107-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylsilyldiazomethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018107181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, (diazomethyl)trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIMETHYLSILYLDIAZOMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QI98HQO8C4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Trimethylsilyldiazomethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8011 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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